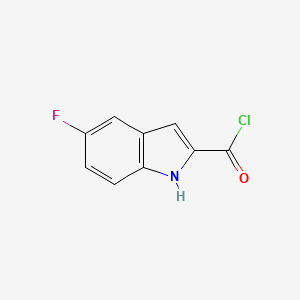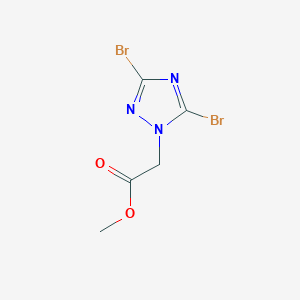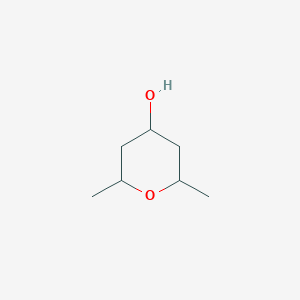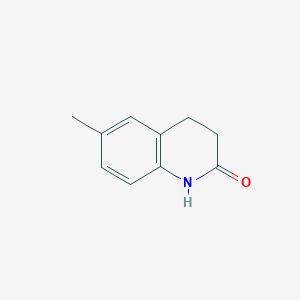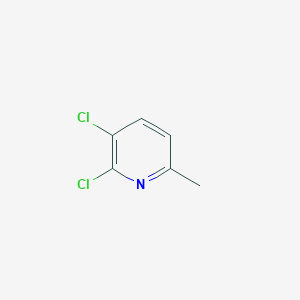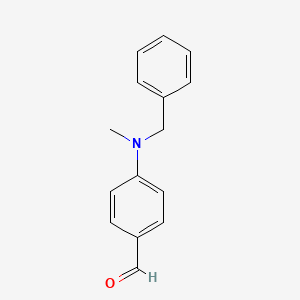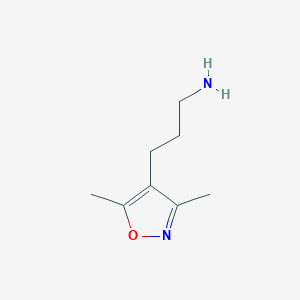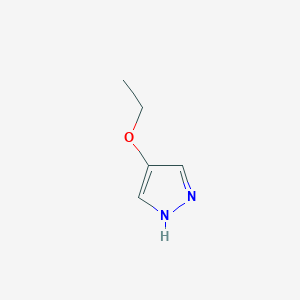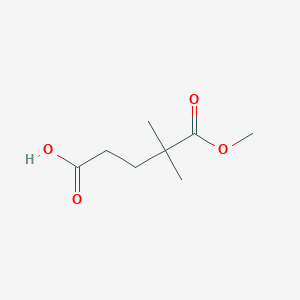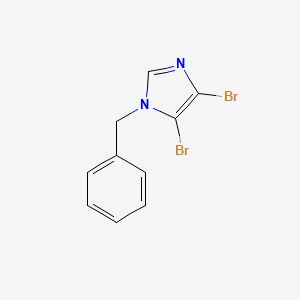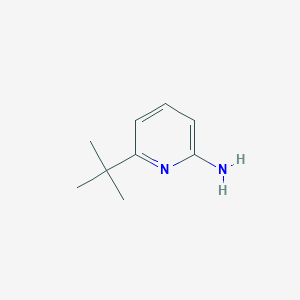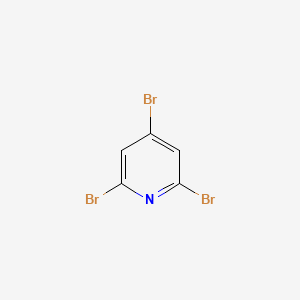
((2R,3S,5R)-5-(6-氨基-9H-嘌呤-9-基)-3-羟基四氢呋喃-2-基)甲基磷酸二钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is a chemical compound with the molecular formula C10H12N5Na2O6P . It has a molecular weight of 375.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0…/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere and in a freezer, under -20°C .科学研究应用
肿瘤学研究
2’-脱氧腺苷-5’-单磷酸二钠盐: 用于研究癌细胞。它在DNA复制过程中作为核酸合成的前体。 通过掺入该化合物的标记类似物,研究人员可以追踪和了解癌细胞的增殖 .
免疫学
该化合物已显示出免疫抑制活性,特别是在合成克拉屈滨等药物时。 克拉屈滨是一种合成类似物,用于治疗毛细胞白血病,通过干扰异常白血细胞的DNA合成 .
病毒学
在病毒学中,2’-脱氧腺苷-5’-单磷酸二钠盐用于研究病毒DNA复制机制。 它有助于了解病毒遗传物质如何整合到宿主细胞中并复制,这对于开发抗病毒疗法至关重要 .
分子生物学
该化合物是分子克隆技术中的关键角色。 它用于DNA片段的连接,在该过程中它充当DNA连接酶的底物,促进遗传工程实验中DNA链的连接 .
生物化学
在生物化学中,它用于研究酶动力学和底物特异性。 例如,它可用于测量DNA聚合酶的活性,并了解核苷酸在酶催化反应中的作用 .
药理学
在药理学上,它参与了可作为抗病毒或抗癌剂的核苷类似物的开发。 这些类似物可以被设计为抑制核苷酸合成,这是病原体生长和复制所必需的 .
神经生物学
神经生物学研究利用该化合物来探索核苷酸对神经元功能和发育的影响。 它可以帮助理解神经退行性疾病以及核苷酸类似物的潜在治疗作用 .
微生物学
在微生物学中,该化合物的衍生物已显示出抑制细菌生长。 它与氯离子反应形成作为抗菌剂的化合物,为新抗生素的开发提供了途径 .
作用机制
Target of Action
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate primarily targets DNA, where it serves as a building block for DNA synthesis . It is a nucleic acid AMP derivative found in DNA .
Mode of Action
This compound interacts with its targets during DNA synthesis and DNA damage . It can react with chloride ions to form 2’,3’-diacetylpyridine-5’-diphosphate dibasic chloride .
Biochemical Pathways
Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate is involved in the purine degradation pathway in the body. It is produced as a product of hypoxanthine oxidase action on hypoxanthine .
Result of Action
The molecular and cellular effects of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate’s action include its incorporation into DNA during synthesis, potentially affecting the structure and function of the DNA .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate include the presence of other ions in the body, such as chloride ions, with which it can react .
安全和危害
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P233 (Keep container tightly closed), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P321 (Specific treatment (see … on this label)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P340 (Remove person to fresh air and keep comfortable for breathing), P362 (Take off contaminated clothing), P403 (Store in a well-ventilated place), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to …) .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium ((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl phosphate involves the protection of the hydroxyl group, followed by the coupling of the protected sugar with the protected nucleobase. The phosphate group is then introduced, and the protecting groups are removed to yield the final product.", "Starting Materials": [ "2-deoxy-D-ribose", "6-chloropurine", "diethyl phosphorochloridate", "sodium hydroxide", "triethylamine", "acetic anhydride", "methanol", "water" ], "Reaction": [ "Protection of the hydroxyl group of 2-deoxy-D-ribose with acetic anhydride and triethylamine", "Coupling of the protected sugar with 6-chloropurine using triethylamine as a base", "Deprotection of the hydroxyl group using methanol and water", "Introduction of the phosphate group using diethyl phosphorochloridate and sodium hydroxide", "Deprotection of the nucleobase using methanol and water" ] } | |
CAS 编号 |
2922-74-9 |
分子式 |
C10H12N5Na2O6P |
分子量 |
375.19 g/mol |
IUPAC 名称 |
disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3-oxidooxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N5O6P.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q-1;2*+1/p-1/t5-,6-,7-;;/m1../s1 |
InChI 键 |
JXXROUZTXMLYRE-BZOOEFOLSA-M |
手性 SMILES |
C1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O.[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)[O-])[O-].[Na+].[Na+] |
相关CAS编号 |
653-63-4 (Parent) |
序列 |
A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



